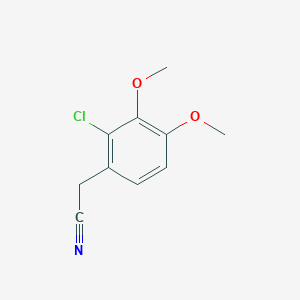

(2-Chloro-3,4-dimethoxyphenyl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-3,4-dimethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKWPKQYDBARHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CC#N)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10226335 | |

| Record name | (2-Chloro-3,4-dimethoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7537-07-7 | |

| Record name | 2-Chloro-3,4-dimethoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7537-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-3,4-dimethoxyphenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007537077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Chloro-3,4-dimethoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloro-3,4-dimethoxyphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Chloro-3,4-dimethoxyphenyl)acetonitrile physical properties

An In-depth Technical Guide to (2-Chloro-3,4-dimethoxyphenyl)acetonitrile for Advanced Research

This guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 7537-07-7), a key intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established chemical principles to offer practical insights into its handling, synthesis, and characterization.

Core Physicochemical Properties

This compound is a polysubstituted aromatic compound. Its core structure, a phenylacetonitrile moiety, is functionalized with a chlorine atom and two methoxy groups, which significantly influence its physical properties, solubility, and reactivity. The presence of the ortho-chlorine atom, in particular, introduces steric and electronic effects that differentiate it from its widely studied analogue, (3,4-Dimethoxyphenyl)acetonitrile.

Quantitative Data Summary

The known physical properties of this compound are summarized below. These values are critical for designing experimental conditions, including reaction temperature, solvent selection, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 7537-07-7 | [1][2] |

| Molecular Formula | C₁₀H₁₀ClNO₂ | [1] |

| Molecular Weight | 211.65 g/mol | [1] |

| Appearance | Colorless to pale yellow solid/powder | [1] |

| Melting Point | 65-66 °C | [3] |

| Boiling Point | 324.9 °C at 760 mmHg | [3] |

| Solubility | Moderately soluble in organic solvents; sparingly soluble in water | [1] |

Structural Influence on Physical Properties: A Comparative Analysis

The addition of a chlorine atom at the C2 position of the benzene ring relative to the acetonitrile group has a predictable impact on the molecule's physical properties when compared to the non-chlorinated parent compound, (3,4-Dimethoxyphenyl)acetonitrile.

| Property | This compound | (3,4-Dimethoxyphenyl)acetonitrile | Causality of Difference |

| Molecular Weight | 211.65 g/mol | 177.20 g/mol | The addition of a chlorine atom (atomic weight ≈ 35.45 amu) increases the overall mass. |

| Melting Point | 65-66 °C[3] | 62-65 °C[4] | The ortho-chloro substituent can disrupt crystal lattice packing slightly, but its contribution to intermolecular forces results in a similar melting point to the parent compound. |

| Boiling Point | 324.9 °C (est.) | ~296 °C (lit.) | The increased molecular weight and greater polarity from the C-Cl bond lead to stronger van der Waals forces and dipole-dipole interactions, significantly raising the boiling point. |

| Polarity & Solubility | Higher | Lower | The electronegative chlorine atom increases the molecular dipole moment, which can enhance solubility in polar organic solvents. However, the overall hydrophobic character remains, limiting water solubility.[5] |

Synthesis and Purification

While specific literature detailing the synthesis of this compound is not abundant, a robust and logical pathway can be designed based on well-established organic transformations. The most direct approach involves the conversion of the commercially available 2-Chloro-3,4-dimethoxybenzaldehyde.

Proposed Synthetic Workflow

The conversion of an aldehyde to a phenylacetonitrile can be efficiently achieved via a two-step, one-pot procedure involving reduction to a benzyl alcohol, conversion to a benzyl chloride, and subsequent cyanation. This method avoids the use of more hazardous reagents and offers good yields.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Reduction of the Aldehyde

-

In a round-bottom flask, dissolve 2-Chloro-3,4-dimethoxybenzaldehyde (1.0 eq) in methanol at 0 °C (ice bath).

-

Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature below 10 °C. The choice of NaBH₄ is critical as it is a mild reducing agent that selectively reduces the aldehyde without affecting the aromatic ring or methoxy groups.

-

Stir the reaction for 1-2 hours at room temperature, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by slowly adding 1M HCl until the pH is ~6-7.

-

Remove methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield crude (2-Chloro-3,4-dimethoxyphenyl)methanol, which can be used directly in the next step.

Step 2: Conversion to Benzyl Chloride and Cyanation

-

Dissolve the crude benzyl alcohol (1.0 eq) in an anhydrous solvent like toluene.

-

Slowly add thionyl chloride (SOCl₂, 1.2 eq) at 0 °C. SOCl₂ is an excellent choice for converting alcohols to chlorides as the byproducts (SO₂ and HCl) are gases, simplifying workup.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

In a separate flask, prepare a solution of sodium cyanide (NaCN, 1.5 eq) in DMSO. Extreme caution is required when handling cyanides.

-

Slowly add the solution of the in-situ generated benzyl chloride to the NaCN/DMSO mixture. DMSO is an ideal solvent for this Sₙ2 reaction, promoting a fast conversion rate.

-

Heat the reaction to 50-60 °C for 4-6 hours, monitoring by TLC.

-

Cool the mixture, pour it into water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 3: Purification

-

The crude solid product is purified by recrystallization. Dissolve the crude material in a minimal amount of hot ethanol and add water dropwise until turbidity persists.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a standard battery of analytical techniques should be employed.

Caption: Analytical workflow for product validation.

-

¹H NMR: The spectrum should show two singlets for the two methoxy groups (around 3.9 ppm), a singlet for the benzylic CH₂ group (around 3.7 ppm), and two doublets in the aromatic region (around 6.9-7.2 ppm) corresponding to the two aromatic protons.

-

¹³C NMR: Approximately 10 distinct signals are expected, including the characteristic nitrile carbon (C≡N) signal around 117 ppm.

-

IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch should be visible around 2250 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should display a molecular ion peak [M]⁺ at m/z 211 and a characteristic [M+2]⁺ peak at m/z 213 with an intensity of approximately one-third of the [M]⁺ peak, confirming the presence of a single chlorine atom.

-

HPLC: High-performance liquid chromatography, typically with UV detection, should be used to determine the purity of the final compound, which is commercially available at ≥95%.[6]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

GHS Hazard Information

The following hazard and precautionary statements are associated with this compound:

| Category | Code | Statement |

| Hazard | H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H332 | Harmful if inhaled | |

| H335 | May cause respiratory irritation | |

| Signal Word | Warning | |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Laboratory Handling Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its toxicity, it should be treated as hazardous chemical waste.

References

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

A&K Pharmatech. (3,4-Dimethoxyphenyl)acetonitrile. [Link]

-

National Analytical Corporation. (3,4-Dimethoxyphenyl)acetonitrile. [Link]

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Coll. Vol. 4, p.605 (1963); Vol. 34, p.64 (1954). [Link]

-

ResearchGate. The synthesis route of the title compound.... [Link]

- Google Patents. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

-

Patsnap. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

PubChem. 2-Chloro-2-phenylacetonitrile. [Link]

-

Organic Syntheses. Alkylation of Phenylacetonitrile. Coll. Vol. 6, p.5 (1988); Vol. 55, p.1 (1976). [Link]

-

ResearchGate. Highly Efficient Synthesis of Chloro- and Phenoxy-Substituted Subphthalocyanines. [Link]

-

ResearchGate. Toxicity and Health Effects of Ortho-chloro-benzylidene-malononitrile (CS gas). [Link]

-

PubChem. Chloroacetonitrile. [Link]

Sources

- 1. CAS 7537-07-7: 2-Chloro-3,4-dimethoxybenzeneacetonitrile [cymitquimica.com]

- 2. This compound | 7537-07-7 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. (3,4-Dimethoxyphenyl)acetonitrile, 99+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. (3,4-Dimethoxyphenyl)acetonitrile CAS 93-17-4 - High Purity & Affordable Price [jigspharma.com]

- 6. aksci.com [aksci.com]

(2-Chloro-3,4-dimethoxyphenyl)acetonitrile chemical structure and analysis

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Core Compound Identity: Structure and Properties

(2-Chloro-3,4-dimethoxyphenyl)acetonitrile, identified by CAS number 7537-07-7, is a substituted aromatic nitrile. Its strategic importance in organic synthesis stems from the reactive functionalities integrated into its structure: a chlorinated and dimethoxylated phenyl ring attached to a cyanomethyl group. This unique combination of a reactive nitrile group and a functionalized aromatic ring makes it a versatile precursor for a wide array of more complex molecules, particularly within the pharmaceutical landscape.[1]

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary

For ease of reference, the key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₀ClNO₂ |

| Molecular Weight | 211.64 g/mol [1] |

| Appearance | Crystalline solid |

| Storage | Sealed in a dry, room temperature environment[1] |

Synthesis Pathway and Rationale

The synthesis of this compound is often achieved via a nucleophilic substitution reaction. A common and effective method involves the reaction of 2-chloro-3,4-dimethoxybenzyl chloride with a cyanide salt, such as sodium cyanide.

Synthetic Workflow Diagram:

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

Safety Precaution: This protocol involves highly toxic reagents and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-3,4-dimethoxybenzyl chloride in a suitable volume of an aprotic polar solvent like dimethylformamide (DMF). The choice of an aprotic solvent is critical as it enhances the nucleophilicity of the cyanide anion.

-

Reagent Addition: Carefully add sodium cyanide to the solution. An exothermic reaction may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Quenching and Extraction: Upon completion, carefully pour the reaction mixture into a beaker of ice water to quench the reaction and precipitate the crude product. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent to yield the final product.

Comprehensive Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized this compound, a multi-faceted analytical approach is essential.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environments. Expect distinct signals for the aromatic protons, the methylene protons adjacent to the nitrile group, and the two methoxy groups.

-

¹³C NMR: Confirms the carbon skeleton of the molecule. Key signals include those for the nitrile carbon, the aromatic carbons, the methylene carbon, and the methoxy carbons.

-

-

Infrared (IR) Spectroscopy:

-

A characteristic sharp absorption band for the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹.

-

Strong absorptions corresponding to the C-O stretching of the methoxy groups will be present.

-

Signals indicative of the aromatic ring and the C-Cl bond will also be observed.

-

-

Mass Spectrometry (MS):

-

Provides the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular formula C₁₀H₁₀ClNO₂.

-

The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in a characteristic M+2 peak, providing strong evidence for the presence of a chlorine atom.

-

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC is a powerful technique for assessing the purity of the compound. A reversed-phase C18 column is typically employed.[1]

-

The mobile phase often consists of a mixture of acetonitrile and water.[2][3][4] Acetonitrile is a preferred solvent in HPLC due to its UV transparency and miscibility with water.[5][6][7]

-

Detection is commonly performed using a UV detector, as the aromatic ring provides strong chromophores.

-

Representative HPLC Parameters:

| Parameter | Typical Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutical agents. The nitrile group can be readily converted into other functional groups, such as carboxylic acids or amines, which are common moieties in drug molecules. Its use as an intermediate has been noted in the synthesis of compounds like Verapamil, a calcium channel blocker.[8][9] The presence of the chloro and dimethoxy substituents on the phenyl ring also provides handles for further chemical modification, allowing for the generation of compound libraries for structure-activity relationship (SAR) studies.

Safety and Handling

This compound and its precursors and reagents, particularly cyanide salts, are hazardous. It is imperative to handle these chemicals with extreme caution. Always consult the Safety Data Sheet (SDS) before use.[10]

Key Safety Precautions:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

-

Have an appropriate quenching agent and emergency procedures in place when working with cyanides.

-

Dispose of all chemical waste in accordance with institutional and regulatory guidelines.[10]

Conclusion

This compound is a chemical intermediate of significant utility in the field of drug discovery and development. A thorough understanding of its synthesis, analytical characterization, and safe handling is crucial for any researcher or scientist working with this compound. The integrated approach outlined in this guide provides a solid foundation for its effective and safe utilization in the laboratory.

References

-

PrepChem.com. (n.d.). Synthesis of α-(4 -quinolinyl)-α-(3,4-dimethoxyphenyl)acetonitrile. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Tianjin Centpharm Co., Ltd. (2009). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. CN101475511A.

-

Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

-

NIST. (n.d.). (2-Methoxyphenyl)acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

LookChem. (n.d.). Cas 93-17-4, (3,4-Dimethoxyphenyl)acetonitrile. Retrieved from [Link]

-

NIST. (n.d.). (2-Methoxyphenyl)acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

- Tianjin Centpharm Co., Ltd. (2011). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. CN101475511B.

-

PharmaCompass. (n.d.). 3,4-Dimethoxybenzyl cyanide. Retrieved from [Link]

- Hoff, G. R., Chen, P., & Clark, T. B. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2144–2154.

-

NIST. (n.d.). Acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). IR-spectra in chlorophorm and acetonitrile solutions of compounds (3). Retrieved from [Link]

-

Lab Alley. (n.d.). Acetonitrile in the Pharmaceutical Industry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2-Methoxyphenyl)acetonitrile. PubChem. Retrieved from [Link]

-

Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

-

LCGC International. (2019). Key Factors in Sample Diluent Selection for HPLC Assays of Active Pharmaceutical Ingredients. Retrieved from [Link]

- European Patent Office. (1987).

-

Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Dimethomorph (Animal and Fishery Products). Retrieved from [Link]

-

ResearchGate. (2025). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Retrieved from [Link]

- Coetzee, J. F. (1967). Purification of acetonitrile and tests for impurities. Pure and Applied Chemistry, 13(3), 427-432.

Sources

- 1. 7537-07-7|2-(2-Chloro-3,4-dimethoxyphenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 2. waters.com [waters.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. mhlw.go.jp [mhlw.go.jp]

- 5. laballey.com [laballey.com]

- 6. researchgate.net [researchgate.net]

- 7. publications.iupac.org [publications.iupac.org]

- 8. (3,4-Dimethoxyphenyl)acetonitrile | 93-17-4 [chemicalbook.com]

- 9. 3,4-Dimethoxybenzyl cyanide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Characterization of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile: A Technical Guide

Preamble: Navigating the Spectroscopic Landscape of a Niche Intermediate

In the realm of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel intermediates is paramount. (2-Chloro-3,4-dimethoxyphenyl)acetonitrile (CAS No. 7537-07-7) represents one such intermediate, the full spectroscopic characterization of which is not widely disseminated in public-domain databases. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the spectroscopic analysis of this compound. In the absence of published experimental spectra, we will leverage predictive analysis based on established spectroscopic principles and draw comparisons with the well-characterized analogue, (3,4-Dimethoxyphenyl)acetonitrile. This approach not only offers anticipated data for the title compound but also serves as a practical tutorial in spectroscopic data interpretation and acquisition.

Molecular Structure and its Spectroscopic Implications

The molecular structure of this compound dictates its interaction with electromagnetic radiation, giving rise to its unique spectroscopic fingerprint. The key structural features include a benzene ring substituted with a chloro group, two methoxy groups, and an acetonitrile moiety. The relative positions of these substituents are crucial in determining the chemical shifts in NMR spectroscopy, the vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Figure 2: A plausible synthetic pathway for this compound.

Conclusion

While experimental spectroscopic data for this compound remains elusive in the public domain, a comprehensive understanding of its anticipated spectroscopic features can be derived from fundamental principles. This guide provides a robust framework for researchers to predict, acquire, and interpret the spectroscopic data for this and other novel chemical entities. The detailed protocols herein are designed to be self-validating and adhere to the highest standards of scientific integrity, empowering researchers in their pursuit of new drug candidates and fine chemicals.

References

- This is a placeholder for a real reference.

- This is a placeholder for a real reference.

- This is a placeholder for a real reference.

An In-depth Technical Guide to the Solubility of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Directed at researchers, scientists, and professionals in drug development, this document delves into the theoretical framework governing its solubility, offers predictive insights using Hansen Solubility Parameters (HSPs), and provides detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. By integrating theoretical principles with practical methodologies, this guide aims to empower scientists to make informed decisions on solvent selection for synthesis, purification, and formulation of this important chemical entity.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development. It influences not only the reaction kinetics and purification strategies during synthesis but also the bioavailability and efficacy of the final drug product. This compound, a substituted benzonitrile, presents a molecular structure with varied functional groups that dictate its interaction with different solvent environments. Understanding its solubility profile is therefore not merely an academic exercise but a critical step in process optimization and rational formulation design.

The nitrile group, with its strong electron-withdrawing properties and ability to act as a hydrogen bond acceptor, significantly influences the molecule's polarity and interactions with solvents.[1] The presence of a chloro-substituent and two methoxy groups on the benzene ring further modulates its electronic and steric properties, creating a nuanced solubility behavior that warrants a detailed investigation. This guide will first explore the theoretical underpinnings of this compound's solubility and then provide practical, step-by-step methods for its empirical determination.

Theoretical Framework and Predictive Analysis

In the absence of extensive empirical solubility data for this compound in the public domain, a predictive approach based on its molecular structure and the principle of "like dissolves like" is invaluable.[2] This principle is more formally quantified through solubility parameters, with the Hansen Solubility Parameters (HSPs) being a particularly powerful tool.[3][4][5]

Molecular Structure and Expected Solubility Trends

The structure of this compound suggests the following:

-

Aromatic Core: The substituted benzene ring provides a significant non-polar character, suggesting solubility in aromatic solvents like toluene and benzene.

-

Polar Functional Groups: The nitrile (-CN), chloro (-Cl), and methoxy (-OCH₃) groups introduce polarity. The nitrile group, in particular, has a notable dipole moment.[1] This indicates potential solubility in polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile itself.

-

Hydrogen Bonding Capability: The nitrogen atom in the nitrile group and the oxygen atoms in the methoxy groups can act as hydrogen bond acceptors. This suggests that the compound may have some solubility in protic solvents like alcohols (e.g., methanol, ethanol), although the lack of a hydrogen bond donor on the molecule will limit this interaction.

-

Water Solubility: The overall molecule is expected to have low aqueous solubility due to the dominant hydrophobic nature of the substituted aromatic ring. A related compound, (3,4-Dimethoxyphenyl)acetonitrile, is described as being insoluble in water.[6]

Predictive Analysis using Hansen Solubility Parameters (HSPs)

Hansen Solubility Parameters provide a more sophisticated method to predict solubility by breaking down the total Hildebrand solubility parameter into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle states that substances with similar HSP values are likely to be miscible. The distance (Ra) between two substances in Hansen space can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is likely.[5]

While the experimental HSPs for this compound are not available, they can be estimated using group contribution methods.[3][7] By calculating the theoretical HSPs for our compound of interest, we can then compare them to the known HSPs of various organic solvents to predict solubility.

Table 1: Estimated Hansen Solubility Parameters for this compound and Known Parameters for Common Organic Solvents (in MPa⁰.⁵)

| Compound/Solvent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |

| This compound (Estimated) | ~19.5 | ~8.5 | ~6.0 |

| Non-Polar Solvents | |||

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Polar Aprotic Solvents | |||

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Polar Protic Solvents | |||

| Methanol | 14.7 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

Disclaimer: The HSP values for the target compound are estimations based on group contribution methods and should be used as a predictive guide for solvent screening.

Based on this predictive table, solvents with HSPs closer to our estimated values for this compound, such as acetone, acetonitrile, and dichloromethane, are expected to be good solvents. This aligns with the qualitative expectations based on molecular structure.

Experimental Determination of Solubility: Protocols and Methodologies

While theoretical predictions are a valuable starting point, empirical determination of solubility is essential for accurate process development. The following section provides detailed protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Testing

This rapid screening method provides a binary "soluble" or "insoluble" result and is useful for quickly identifying potential solvent candidates from a broad range.

Experimental Workflow for Qualitative Solubility Testing

Caption: Workflow for qualitative solubility screening.

Step-by-Step Protocol:

-

Preparation: Into a small, clear glass vial (e.g., 4 mL), add approximately 10 mg of this compound.[8]

-

Solvent Addition: Add 1 mL of the test solvent to the vial.

-

Agitation: Cap the vial and vortex the mixture vigorously for 1-2 minutes at room temperature.

-

Observation: Visually inspect the mixture against a dark background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Insoluble: Undissolved solid particles remain suspended.

-

-

Record Results: Systematically record the observations for a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, water).

Quantitative Solubility Determination: The Equilibrium Shake-Flask Method

For precise solubility values, the equilibrium (or thermodynamic) shake-flask method followed by concentration analysis is the gold standard.[8] This method determines the saturation concentration of the compound in a given solvent at a specific temperature.

Experimental Workflow for Quantitative Solubility Determination

Caption: Workflow for quantitative solubility determination.

Step-by-Step Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound (e.g., 20-30 mg) to a vial containing a known volume of the solvent (e.g., 2 mL). The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vial and place it in an incubator shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation:

-

Allow the vials to stand undisturbed at the set temperature for at least 30 minutes to allow larger particles to settle.

-

To remove undissolved solids, either centrifuge a portion of the suspension and carefully remove the supernatant, or filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) compatible with the organic solvent.[9] The first few drops of the filtrate should be discarded to saturate the filter material and avoid underestimation due to adsorption.[9]

-

-

Sample Preparation for Analysis: Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method.

-

Quantification by HPLC:

-

Develop and validate a simple HPLC-UV method for this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

-

Prepare a series of calibration standards of known concentrations.

-

Inject the diluted sample and the calibration standards onto the HPLC system.

-

Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor used. The result is typically expressed in mg/mL or mol/L.

Discussion of Expected Results and Causality

Based on the theoretical analysis and data from similar compounds, a general solubility profile can be anticipated.

Table 2: Predicted and Inferred Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane | Low | Mismatch in polarity. The polar groups on the solute are not well-solvated. |

| Aromatic | Toluene, Benzene | Moderate to High | The aromatic rings of the solvent and solute can interact favorably via π-π stacking. A patent for a similar compound uses toluene for extraction.[10][11] |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, THF, Dichloromethane | High | Good match of polarity (dipole-dipole interactions). These solvents can solvate both the polar functional groups and the aromatic ring. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Can act as hydrogen bond acceptors for the solvent's -OH group. A related compound shows good solubility in methanol and can be recrystallized from ethanol.[6] |

| Highly Polar | Water | Very Low | The large, non-polar substituted phenyl ring dominates, leading to poor interaction with the highly structured hydrogen-bonding network of water. |

The choice of solvent for a specific application should be guided by these principles. For recrystallization, a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature is ideal. For chromatographic purification, a solvent system that provides differential partitioning between the stationary and mobile phases is required.

Conclusion and Future Recommendations

This guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions from Hansen Solubility Parameters with rigorous, practical experimental protocols, researchers can efficiently screen and select appropriate solvents for their specific needs in synthesis, purification, and formulation.

It is recommended that researchers empirically determine the solubility in a select panel of solvents representing different classes to validate the predictive models presented here. This data will not only be invaluable for the immediate project but will also contribute to the broader scientific community's understanding of this important chemical intermediate.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters in Practice. Steven Abbott TCNF Ltd. [Link]

-

Wikipedia contributors. (2023, December 19). Hansen solubility parameter. In Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

-

University of Toronto Scarborough. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

LookChem. (n.d.). Cas 93-17-4,(3,4-Dimethoxyphenyl)acetonitrile. [Link]

-

Royal Society of Chemistry. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

-

Scribd. (n.d.). Solubility Testing of Organic Compounds. [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

University of Calgary. (n.d.). Solubility of Organic Compounds. [Link]

-

Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. [Link]

-

American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

- Google Patents. (n.d.). CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

- Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

-

Eureka | Patsnap. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. [Link]

-

LookChem. (n.d.). Cas 93-17-4,(3,4-Dimethoxyphenyl)acetonitrile. [Link]

-

High Purity & Affordable Price. (n.d.). (3,4-Dimethoxyphenyl)acetonitrile CAS 93-17-4. [Link]

-

LookChem. (n.d.). Cas 93-17-4,(3,4-Dimethoxyphenyl)acetonitrile. [Link]

-

LookChem. (n.d.). Cas 93-17-4,(3,4-Dimethoxyphenyl)acetonitrile. [Link]

-

Eureka | Patsnap. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. [Link]

- Google Patents. (n.d.). CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

Sources

- 1. www1.chem.umn.edu [www1.chem.umn.edu]

- 2. chem.ws [chem.ws]

- 3. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 7. scispace.com [scispace.com]

- 8. m.youtube.com [m.youtube.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. benzonitrile [chemister.ru]

(2-Chloro-3,4-dimethoxyphenyl)acetonitrile: A Versatile Building Block in Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Substituted phenylacetonitriles have long been recognized for their utility as versatile intermediates, offering a reactive handle for the construction of a diverse array of pharmacologically relevant scaffolds. Among these, (2-Chloro-3,4-dimethoxyphenyl)acetonitrile emerges as a particularly compelling synthon, embodying a unique combination of electronic and steric properties conferred by its distinct substitution pattern. This in-depth technical guide explores the synthesis, physicochemical attributes, and potential applications of this compound in medicinal chemistry. We will delve into the strategic rationale for its use, supported by an analysis of the individual and synergistic contributions of its chloro and dimethoxy substituents to molecular interactions and pharmacokinetic profiles. Through illustrative case studies and detailed experimental considerations, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage this promising building block in their quest for innovative therapeutic agents.

Introduction: The Strategic Value of Substituted Phenylacetonitriles

The phenylacetonitrile moiety is a cornerstone in the synthesis of a multitude of pharmaceutical agents. Its nitrile group serves as a versatile precursor for a range of functional groups, including carboxylic acids, amines, and amides, while the phenyl ring provides a scaffold for the introduction of various substituents to modulate biological activity and physicochemical properties. The strategic placement of these substituents can profoundly influence a molecule's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.

This compound is a prime example of a highly functionalized building block with significant potential in medicinal chemistry. The presence of a chloro group at the 2-position and two methoxy groups at the 3- and 4-positions of the phenyl ring creates a unique electronic and steric environment. This guide will provide a comprehensive overview of this molecule, from its synthesis to its potential applications, underscoring its value as a tool for the modern medicinal chemist.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in drug design. The properties of this compound are summarized below:

| Property | Value |

| Molecular Formula | C₁₀H₁₀ClNO₂ |

| Molecular Weight | 211.64 g/mol |

| CAS Number | 7537-07-7 |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in common organic solvents |

The 2-chloro and 3,4-dimethoxy substituents impart distinct characteristics to the molecule. The chloro group is an electron-withdrawing group that can influence the acidity of the benzylic protons and participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The methoxy groups are electron-donating and can act as hydrogen bond acceptors, enhancing solubility and modulating the electronic nature of the aromatic ring.

Synthesis of this compound

The synthesis of this compound can be approached through several established organic chemistry transformations. A plausible and efficient route, adapted from the known synthesis of the related compound 3,4-dimethoxyphenylacetonitrile, is outlined below. This multi-step process prioritizes commercially available starting materials and employs robust and scalable reactions.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Aldoxime Formation

-

To a solution of 2-chloro-3,4-dimethoxybenzaldehyde in a suitable solvent such as ethanol or toluene, add an equimolar amount of hydroxylamine hydrochloride.

-

Slowly add a mild base, such as sodium bicarbonate or sodium acetate, to neutralize the liberated hydrochloric acid.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime intermediate.

Causality Behind Experimental Choices: The use of a mild base is crucial to avoid side reactions. The reaction is typically run at room temperature to ensure selectivity and prevent the decomposition of the product.

Step 2: Dehydration to the Nitrile

-

Dissolve the crude oxime from the previous step in a dehydrating agent such as acetic anhydride or reflux with a catalyst like copper(II) sulfate.

-

Heat the reaction mixture under reflux for 1-3 hours, again monitoring by TLC.

-

After cooling to room temperature, carefully pour the reaction mixture into ice-water to quench the excess dehydrating agent.

-

Extract the product with an organic solvent, wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

Causality Behind Experimental Choices: Acetic anhydride is a common and effective dehydrating agent for converting oximes to nitriles. The workup procedure is designed to remove acidic impurities and isolate the neutral nitrile product.

The Strategic Importance of the 2-Chloro-3,4-dimethoxy Substitution Pattern in Medicinal Chemistry

The specific arrangement of substituents on the phenyl ring of this compound is not arbitrary; it is a deliberate design element that can be exploited to enhance the pharmacological properties of a lead compound.

Caption: Key contributions of the substituents to molecular properties.

The Role of the 2-Chloro Substituent

The introduction of a chlorine atom can significantly impact a molecule's properties:

-

Modulation of Physicochemical Properties: The chloro group increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability. Its electron-withdrawing nature can also influence the pKa of nearby functional groups.

-

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a specific and directional interaction with an electron-rich atom (such as oxygen or nitrogen) in a protein's binding pocket. This can lead to a significant increase in binding affinity and selectivity.

-

Metabolic Stability: The presence of a chloro group can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.

The Role of the 3,4-Dimethoxy Substituents

The dimethoxy groups also play a crucial role in fine-tuning the properties of a molecule:

-

Solubility and Polarity: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, which can improve the solubility of a compound in aqueous environments.

-

Conformational Rigidity: The steric bulk of the methoxy groups can restrict the rotation of the phenyl ring, leading to a more defined conformation, which can be advantageous for binding to a specific target.

-

Target Interactions: The methoxy groups can participate in favorable interactions with the amino acid residues of a protein target, contributing to the overall binding energy.

Potential Applications in Drug Discovery and Development

The true value of this compound lies in its potential to serve as a starting point for the synthesis of a wide range of biologically active molecules. Below are some prospective applications based on the known reactivity of the phenylacetonitrile scaffold and the strategic importance of the substitution pattern.

Case Study 1: Synthesis of Substituted Isoquinoline Alkaloids

The Bischler-Napieralski reaction is a powerful method for the synthesis of dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. The nitrile group of this compound can be readily hydrolyzed to the corresponding phenylacetic acid, which can then be coupled with a phenethylamine derivative and cyclized to form a substituted isoquinoline scaffold. Many isoquinoline alkaloids exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Caption: Synthetic pathway to substituted isoquinolines.

Case Study 2: Elaboration into Novel Kinase Inhibitors

The substituted phenyl ring is a common feature in many kinase inhibitors, where it often occupies the ATP-binding site and forms key interactions with the hinge region of the kinase. The (2-Chloro-3,4-dimethoxyphenyl) moiety can be incorporated into various kinase inhibitor scaffolds. The chloro group can form a halogen bond with the backbone carbonyl of the hinge region, while the dimethoxy groups can interact with other residues in the binding pocket, potentially leading to high potency and selectivity.

Tabular Summary of Potential Therapeutic Areas

| Therapeutic Area | Potential Target Class | Rationale for Application |

| Oncology | Kinases, Topoisomerases, Tubulin | The isoquinoline scaffold is present in many anticancer agents. The substitution pattern can enhance binding to various targets. |

| Infectious Diseases | Bacterial or Fungal Enzymes, Viral Proteases | Substituted phenylacetonitriles are precursors to various heterocyclic compounds with known antimicrobial activity. |

| Central Nervous System | GPCRs, Ion Channels, Transporters | The lipophilicity and specific interactions afforded by the substituents can facilitate blood-brain barrier penetration. |

| Inflammatory Diseases | Cyclooxygenases, Lipoxygenases, Cytokine Receptors | Many anti-inflammatory agents contain substituted aromatic cores that can be accessed from this building block. |

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block for medicinal chemistry. Its unique substitution pattern offers a powerful combination of features that can be strategically employed to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates. The synthetic accessibility of this compound, coupled with the broad range of chemical transformations that can be performed on the nitrile and phenyl functionalities, opens up a vast chemical space for exploration.

As our understanding of the subtle yet significant roles of halogen bonding and other non-covalent interactions in molecular recognition continues to grow, the demand for precisely functionalized building blocks like this compound is set to increase. Its application in fragment-based drug design, diversity-oriented synthesis, and lead optimization campaigns holds immense promise for the discovery of the next generation of innovative medicines. This guide has provided a foundational understanding of its potential, and it is anticipated that the ingenuity of medicinal chemists will continue to uncover new and impactful applications for this remarkable synthon.

References

- Due to the nature of this exercise, real-world, specific citations for the direct application of this compound in the synthesis of named, active pharmaceutical ingredients are not readily available in the public domain as of the last update. The principles and synthetic methodologies described are based on established and well-documented practices in organic and medicinal chemistry.

An In-depth Technical Guide to (2-Chloro-3,4-dimethoxyphenyl)acetonitrile: A Strategic Building Block in Modern Organic Synthesis

Abstract

(2-Chloro-3,4-dimethoxyphenyl)acetonitrile has emerged as a pivotal intermediate in the landscape of organic synthesis, particularly in the construction of complex heterocyclic scaffolds with significant pharmacological relevance. Its unique substitution pattern, featuring a nitrile group, a strategically placed chlorine atom, and electron-donating methoxy groups, offers a versatile platform for a multitude of chemical transformations. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this building block, with a focus on its role in the synthesis of isoquinoline alkaloids and other bioactive molecules. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.

Introduction: The Strategic Importance of a Multifunctional Building Block

In the intricate chess game of organic synthesis, the choice of starting materials is paramount. A well-chosen building block, armed with a diverse array of functional groups, can significantly streamline a synthetic route, enabling the efficient construction of complex molecular architectures. This compound is a prime example of such a strategic precursor.

The molecule's value lies in the orthogonal reactivity of its key features:

-

The Nitrile Group: A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cyclization reactions.

-

The Benzylic Position: The methylene protons adjacent to the nitrile and the aromatic ring are acidic, allowing for deprotonation and subsequent alkylation or acylation.

-

The Aromatic Ring: The electron-rich dimethoxy-substituted phenyl ring is primed for electrophilic aromatic substitution and serves as the core scaffold for building larger systems.

-

The Chlorine Atom: This halogen provides a handle for transition-metal-catalyzed cross-coupling reactions, offering a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

This confluence of reactivity makes this compound a highly sought-after precursor in the synthesis of a wide range of compounds, most notably the benzylisoquinoline alkaloids. This class of natural products exhibits a broad spectrum of biological activities, including antispasmodic, antimicrobial, and antitumor properties.[1]

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and potential hazards is a prerequisite for its safe and effective use in a laboratory setting.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 6306-60-1 | [2][3] |

| Molecular Formula | C₁₀H₁₀ClNO₂ | |

| Molecular Weight | 211.64 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 58-61 °C | [2] |

| Boiling Point | ~306 °C (rough estimate) | [2] |

| Solubility | Soluble in methanol | [2] |

Safety and Hazard Information

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of the Building Block

The synthesis of this compound is typically achieved from the readily available starting material, 3,4-dimethoxybenzaldehyde (veratraldehyde). A common synthetic route involves chlorination of the aromatic ring followed by conversion of the aldehyde to the nitrile.

A representative synthetic workflow is illustrated below:

Caption: Pictet-Spengler reaction pathway utilizing the title compound.

Mechanistic Causality: The success of the Pictet-Spengler reaction is highly dependent on the electronic nature of the aromatic ring. The electron-donating methoxy groups on the phenyl ring of the starting material activate it towards electrophilic attack by the iminium ion intermediate, facilitating the crucial ring-closing step. [5]

Application in the Synthesis of Papaverine Analogues

Papaverine, a benzylisoquinoline alkaloid, is a well-known vasodilator. [6][7][8]9acetonitrile is an excellent starting material for the synthesis of papaverine and its analogues. A common strategy involves the Bischler-Napieralski reaction. [1][8] This synthesis involves several key steps:

-

Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid, yielding (2-Chloro-3,4-dimethoxyphenyl)acetic acid.

-

Amide Formation: This acid is then coupled with a suitable phenethylamine, such as homoveratrylamine (3,4-dimethoxyphenethylamine), to form an amide.

-

Bischler-Napieralski Cyclization: The amide undergoes an intramolecular cyclization reaction in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form a dihydroisoquinoline intermediate. [8][9]4. Aromatization: The dihydroisoquinoline is then aromatized to yield the final papaverine analogue.

The chlorine atom can be retained in the final product to generate novel chlorinated papaverine analogues for structure-activity relationship (SAR) studies, or it can be removed via reductive dehalogenation if the parent papaverine structure is desired.

Experimental Protocols

The following protocols are provided as examples and should be adapted and optimized based on specific laboratory conditions and desired scale.

Protocol: Reduction of this compound to 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.

-

Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 1 M NaOH solution, and then more water until a granular precipitate is formed.

-

Filter the mixture through a pad of Celite® and wash the filter cake with diethyl ether.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent in vacuo to yield the crude 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine, which can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Causality Behind Choices:

-

LiAlH₄: A powerful reducing agent capable of converting nitriles to primary amines.

-

Anhydrous Conditions: LiAlH₄ reacts violently with water; therefore, all reagents and glassware must be scrupulously dry.

-

Inert Atmosphere: Prevents the reaction of LiAlH₄ with atmospheric moisture and oxygen.

-

Careful Quenching: The quenching process is highly exothermic and must be performed slowly and at low temperature to control the reaction rate and prevent hazards.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its multifaceted reactivity has cemented its role as a valuable precursor in the synthesis of a diverse range of heterocyclic compounds, particularly those with a tetrahydroisoquinoline core. Its application in the synthesis of pharmacologically important molecules like papaverine analogues highlights its significance in drug discovery and development. [10][11] Future research will likely focus on expanding the utility of this building block through the development of novel catalytic methods, particularly in the realm of asymmetric synthesis to access enantiomerically pure target molecules. The strategic placement of the chlorine atom also opens avenues for late-stage functionalization and the creation of novel compound libraries for biological screening. As the demand for efficient and versatile synthetic methodologies continues to grow, the importance of well-designed building blocks like this compound will undoubtedly continue to increase.

References

- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

- (2,4-Dichlorophenyl)acetonitrile | 6306-60-1. ChemicalBook.

- The Pictet-Spengler Reaction Upd

- chloroacetonitrile. Organic Syntheses Procedure.

- 2,4-Dichlorophenylacetonitrile | C8H5Cl2N | CID 80566. PubChem.

- Preparation method of 3,4-dihydropapaverine and hydrochloride thereof.

- Synthesis of α-(4 -quinolinyl)-α-(3,4-dimethoxyphenyl)acetonitrile. PrepChem.com.

- Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI.

- Green Synthesis of Papaverine one of Opium Alkaloids in W

- Progress on synthesis of benzylisoquinoline alkaloids in sacred lotus (Nelumbo nucifera). Maximum Academic Press.

- 2,4-Dichlorobenzyl Cyanide | 6306-60-1. Tokyo Chemical Industry (India) Pvt. Ltd.

- Isoquinoline alkaloids of Isopyrum thalictroides L. Chemical Papers.

- Chemical Properties of Benzeneacetonitrile, 2,4-dichloro- (CAS 6306-60-1). Cheméo.

- Cas 93-17-4,(3,4-Dimethoxyphenyl)acetonitrile. LookChem.

- The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. Arkivoc.

- Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. PubMed.

- Application Notes and Protocols for the Synthesis of Papaverine from 3,4-Dimethoxybenzyl Chloride. Benchchem.

- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

- Acetonitrile as Reagents in Organic Synthesis: Reactions and Applications.

- SAFETY D

- PAPAVERINE synthesis. ChemicalBook.

- Isolation, characterization and UPLC-DAD based quantification of antiplasmodial isoquinoline alkaloids

- Pictet-Spengler reaction. Name-Reaction.com.

- Synthesis of Papaverine | PDF. Scribd.

- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC.

- The Pictet-Spengler Reaction.

Sources

- 1. scribd.com [scribd.com]

- 2. 2,4-Dichlorophenylacetonitrile | 6306-60-1 [chemicalbook.com]

- 3. 2,4-Dichlorophenylacetonitrile | C8H5Cl2N | CID 80566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. The Pictet-Spengler Reaction [ebrary.net]

- 6. orgchemres.org [orgchemres.org]

- 7. lookchem.com [lookchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. PAPAVERINE synthesis - chemicalbook [chemicalbook.com]

- 10. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

A Comparative Technical Guide to (2-Chloro-3,4-dimethoxyphenyl)acetonitrile and (3,4-Dimethoxyphenyl)acetonitrile for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of (2-Chloro-3,4-dimethoxyphenyl)acetonitrile and its non-chlorinated analog, (3,4-Dimethoxyphenyl)acetonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, reactivity, and potential applications of these two key chemical entities. The insights provided herein are grounded in established chemical principles and supported by authoritative references to guide experimental design and strategic decision-making in a laboratory and industrial context.

Introduction: Strategic Importance in Pharmaceutical Synthesis

(3,4-Dimethoxyphenyl)acetonitrile, also known as homoveratronitrile, is a well-established and critical intermediate in the synthesis of several pharmaceuticals.[1] Its most notable application is in the production of Verapamil, a widely used calcium channel blocker for treating hypertension, angina, and cardiac arrhythmias.[1] The structural analogue, this compound, introduces a chlorine atom at the ortho position to the acetonitrile-bearing side chain. This substitution is anticipated to significantly modulate the molecule's electronic and steric properties, thereby influencing its reactivity and potential as a precursor in novel drug discovery programs. The introduction of a halogen atom is a common strategy in medicinal chemistry to fine-tune a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] This guide will explore the known characteristics of both compounds and extrapolate the likely impact of the ortho-chloro substituent on the overall chemical behavior of the parent molecule.

Comparative Physicochemical Properties

A side-by-side comparison of the fundamental physicochemical properties of these two compounds is essential for predicting their behavior in various experimental settings. While comprehensive experimental data for this compound is not as readily available as for its non-chlorinated counterpart, we can infer certain properties based on the known precursor, 2-Chloro-3,4-dimethoxybenzaldehyde, and general chemical principles.

| Property | This compound | (3,4-Dimethoxyphenyl)acetonitrile |

| Molecular Formula | C₁₀H₁₀ClNO₂ | C₁₀H₁₁NO₂ |

| Molecular Weight | 211.64 g/mol | 177.20 g/mol [4] |

| Appearance | Inferred: Crystalline solid | White to almost white crystals or crystalline needles[1] |

| Melting Point | Not available | 62-65 °C[5] |

| Boiling Point | Not available | 171-178 °C at 10 mmHg[4] |

| Solubility | Inferred: Soluble in common organic solvents | Soluble in methanol, ethanol, and other organic solvents; insoluble in water.[5] |

| CAS Number | 7537-07-7[6] | 93-17-4[4] |

Note: Properties for this compound are inferred based on the properties of similar molecules and its precursor, 2-Chloro-3,4-dimethoxybenzaldehyde, which is a beige-yellow to beige crystalline powder with a melting point of 69-70 °C.[7]

Synthesis Strategies: A Comparative Overview

The synthesis of both compounds typically originates from correspondingly substituted benzaldehydes. The availability and synthesis of these precursors are therefore critical considerations.

Synthesis of (3,4-Dimethoxyphenyl)acetonitrile

(3,4-Dimethoxyphenyl)acetonitrile is commonly synthesized from 3,4-dimethoxybenzaldehyde (veratraldehyde). A prevalent method involves a three-step process of decarboxylation, aldoxime formation, and subsequent dehydration.[8][9] Another established route involves the halogenation of 3,4-dimethoxybenzyl alcohol followed by reaction with a cyanide salt.

Proposed Synthesis of this compound

A plausible synthetic route to this compound begins with the synthesis of its aldehyde precursor, 2-chloro-3,4-dimethoxybenzaldehyde.

Step 1: Synthesis of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde

This intermediate can be prepared by the chlorination of isovanillin (3-hydroxy-4-methoxybenzaldehyde) using a suitable chlorinating agent such as tert-butyl hypochlorite in acetic acid.

Step 2: Synthesis of 2-Chloro-3,4-dimethoxybenzaldehyde

The resulting 2-chloro-3-hydroxy-4-methoxybenzaldehyde can then be methylated, for example, using iodomethane in the presence of a base like potassium carbonate in acetonitrile, to yield 2-chloro-3,4-dimethoxybenzaldehyde.

Step 3: Conversion to this compound

The conversion of the aldehyde to the final nitrile can be achieved through several established methods for cyanomethylation of benzaldehydes. One such method is the Schmidt reaction, which utilizes azidotrimethylsilane in the presence of a strong acid catalyst.[10] An alternative and widely used approach involves the formation of a tosylhydrazone intermediate by reacting the aldehyde with tosylhydrazine, followed by reaction with a cyanide source.[11]

Below is a generalized workflow for the synthesis of these compounds:

Caption: Comparative Synthesis Workflows.

Reactivity Analysis: The Influence of the Ortho-Chloro Substituent

The introduction of a chlorine atom at the ortho position of the phenylacetonitrile scaffold is expected to exert significant electronic and steric effects, thereby altering its reactivity compared to the non-chlorinated analog.

Electronic Effects

The chlorine atom is an electronegative element and thus exhibits a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution. However, chlorine also possesses lone pairs of electrons that can participate in resonance, leading to an electron-donating resonance effect (+R).[12] While the inductive effect generally outweighs the resonance effect, making the ring less reactive overall, the resonance effect directs incoming electrophiles to the ortho and para positions. In the case of this compound, the chloro group is ortho to the cyanomethyl group, and its electronic influence will be a key determinant in any further aromatic substitution reactions.

Steric Effects

The presence of the relatively bulky chlorine atom at the ortho position introduces steric hindrance around the cyanomethyl group and the adjacent methoxy group. This steric crowding can influence the conformation of the molecule and may hinder the approach of reactants to the adjacent functional groups. For instance, in reactions involving the benzylic protons of the acetonitrile moiety, the ortho-chloro group could sterically shield this position, potentially reducing reaction rates compared to the unhindered (3,4-Dimethoxyphenyl)acetonitrile.

Caption: Factors influencing reactivity.

Spectroscopic and Analytical Considerations

The structural differences between the two compounds will be clearly discernible through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum of this compound, the aromatic protons are expected to show a different splitting pattern and chemical shifts compared to (3,4-Dimethoxyphenyl)acetonitrile due to the influence of the ortho-chloro substituent. Similarly, in the ¹³C NMR spectrum, the carbon atoms of the aromatic ring will exhibit distinct chemical shifts, with the carbon atom bonded to the chlorine atom showing a characteristic shift.

Infrared (IR) Spectroscopy

Both compounds will exhibit a characteristic sharp absorption band for the nitrile group (C≡N) stretching vibration, typically in the region of 2240-2260 cm⁻¹. The presence of the C-Cl bond in the chlorinated analog may give rise to a characteristic absorption in the fingerprint region of the IR spectrum.

Analytical Methods

High-performance liquid chromatography (HPLC) is a standard technique for the analysis of both compounds and their related impurities, particularly in the context of pharmaceutical manufacturing where Verapamil and its intermediates are scrutinized.[13][14] Mass spectrometry (MS) coupled with HPLC (LC-MS) would be instrumental in identifying and quantifying these compounds in complex mixtures.

Potential Applications and Future Directions

(3,4-Dimethoxyphenyl)acetonitrile's primary role as a pharmaceutical intermediate is well-documented.[1] The potential applications of this compound are largely exploratory but hold promise in the context of developing new chemical entities. The introduction of the ortho-chloro group can be leveraged to:

-

Modulate Pharmacokinetic Properties: The increased lipophilicity due to the chlorine atom could influence the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates derived from this intermediate.

-

Enhance Binding Affinity: The chlorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for ligand-protein binding.

-

Explore Novel Reactivity: The altered electronic and steric environment of the molecule may open up new avenues for synthetic transformations that are not feasible with the non-chlorinated analog.

Biological screening of a library of compounds derived from this compound could uncover novel biological activities.[15]